2-(1-Methylazetidin-3-yl)ethan-1-amine
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Overview
Description
“2-(1-Methylazetidin-3-yl)ethan-1-amine” is a chemical compound with the IUPAC name “this compound”. It has a molecular weight of 114.19 . It is available in two forms: as a dihydrochloride salt with a molecular weight of 187.11 , and as a liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The dihydrochloride salt form of the compound is a powder . The compound should be stored at 4°C and protected from light .
Scientific Research Applications
Synthesis of Novel Compounds
A significant area of research involving "2-(1-Methylazetidin-3-yl)ethan-1-amine" derivatives focuses on the synthesis of novel compounds. For instance, a study detailed a four-step synthesis process to create novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine. This process includes cyclization and stereoselective catalytic hydrogenation, leading to the formation of novel compounds with potential chemical and pharmaceutical applications (Svete et al., 2015).
Potential Inhibitors for Biological Processes
Research has also been conducted on derivatives for their role as potential inhibitors of biological processes. A notable example is the synthesis and evaluation of 5,5′-(ethane-1,2-diyl)bis derivatives as potential inhibitors of 15-lipoxygenase, a key enzyme involved in the inflammatory process. This study found that specific derivatives showed promising inhibitory activity, highlighting their potential in developing anti-inflammatory agents (Asghari et al., 2016).
Antimicrobial Activity
Another significant application area is the exploration of antimicrobial properties. For instance, benzofuran derivatives synthesized from "this compound" and related compounds have been studied for their antimicrobial activities. Such studies aim to identify new therapeutic agents against various bacterial strains, showcasing the compound's potential in contributing to novel antimicrobial treatments (Kumar & Karvekar, 2010).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H226, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
2-(1-methylazetidin-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSQGWLRGUDBKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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